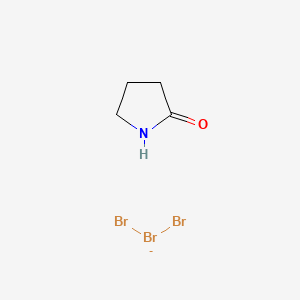

Pyrrolidone hydrotribromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Infinitely soluble in water

1000 mg/mL at 20 °C

Solubility in water: good

Canonical SMILES

Selective Bromination of Ketones:

PHB offers a valuable tool for researchers due to its selectivity in brominating ketones. Unlike other brominating agents, PHB can target the carbonyl carbon (C=O) of a ketone group even in the presence of alkenes (C=C double bonds) within the same molecule. This selective behavior makes PHB ideal for synthesizing specific brominated ketones, which are crucial building blocks in various organic compounds.

Advantages of PHB:

Compared to other common brominating agents, PHB offers several advantages:

- Higher selectivity: As mentioned earlier, PHB minimizes undesired side reactions by preferentially targeting ketones.

- Milder reaction conditions: PHB often operates effectively under milder temperature and solvent conditions compared to other reagents, minimizing potential degradation of heat-sensitive molecules.

- Ease of handling: PHB is generally considered a relatively stable and easy-to-handle solid, making it convenient for laboratory use.

Applications in Organic Synthesis:

The ability to selectively brominate ketones using PHB has found applications in the synthesis of various organic compounds, including:

- Pharmaceuticals: PHB can be used to introduce bromine atoms into specific positions of drug molecules, potentially impacting their pharmacological properties.

- Natural products: Researchers can utilize PHB to synthesize brominated derivatives of natural products, potentially leading to the discovery of novel bioactive compounds.

- Functional materials: PHB can be employed to create brominated building blocks for the development of novel functional materials with specific properties.

Ongoing Research:

While PHB has established itself as a valuable tool for selective bromination, researchers continue to explore its potential and limitations. Current research focuses on:

- Developing new applications: Scientists are investigating the use of PHB in the synthesis of other important classes of organic compounds.

- Understanding the mechanism of action: Further studies aim to elucidate the precise mechanism by which PHB achieves its selectivity, potentially leading to the development of even more efficient and targeted brominating agents.

Pyrrolidone hydrotribromide is a chemical compound with the formula C₄H₇Br₃NO. It appears as a red-brown crystalline solid and is primarily known for its utility as a brominating agent. The compound is formed from the reaction of pyrrolidone and hydrogen tribromide, resulting in a stable product that contains three bromine atoms per molecule. Its unique structure allows it to selectively brominate various organic substrates, making it valuable in synthetic organic chemistry .

Pyrrolidone hydrotribromide acts as a brominating agent, particularly effective in the selective bromination of ketones and other functional groups. For example, it has been used to convert benzalacetone into 3-bromobenzalacetone, demonstrating its utility in functional group transformations . The selectivity of the reactions can be influenced by factors such as dilution and the presence of additional pyrrolidone in the reaction mixture, which can either enhance or diminish the bromination efficiency .

Pyrrolidone hydrotribromide can be synthesized through the direct reaction of pyrrolidone with hydrogen tribromide. This reaction typically occurs under controlled conditions to ensure the stability of the product. The synthesis can be performed in various solvents, with tetrahydrofuran being noted for its effectiveness in facilitating the reaction while maintaining selectivity .

General synthesis procedure:

- Combine pyrrolidone with hydrogen tribromide in an appropriate solvent.

- Stir the mixture under controlled temperature conditions.

- Isolate the product through crystallization or filtration.

Pyrrolidone hydrotribromide is primarily utilized as a brominating agent in organic synthesis. Its applications include:

- Bromination of ketones: Selectively introducing bromine into ketonic structures.

- Synthesis of pharmaceuticals: Potential use in creating brominated derivatives of active pharmaceutical ingredients.

- Organic synthesis: Broad use in academic and industrial laboratories for various synthetic pathways .

Interaction studies involving pyrrolidone hydrotribromide have focused on its reactivity with different substrates. The compound's selectivity can vary significantly based on reaction conditions, such as solvent choice and concentration. Research indicates that when diluted, pyrrolidone hydrotribromide exhibits enhanced selectivity towards certain functional groups, making it a versatile tool for chemists aiming to achieve specific transformations without unwanted side reactions .

Several compounds exhibit similar properties or functionalities to pyrrolidone hydrotribromide, including:

| Compound Name | Formula | Key Features |

|---|---|---|

| 2-Pyrrolidinone | C₄H₉NO | Solvent and intermediate; less reactive than hydrotribromide. |

| Bromine | Br₂ | Simple diatomic molecule; highly reactive but lacks selectivity. |

| N-Bromosuccinimide | C₄H₄BrN | Common brominating agent; offers good selectivity but different reactivity profile. |

| 1-Bromo-2-pyrrolidinone | C₄H₈BrNO | Similar structure; used for selective bromination but less versatile than pyrrolidone hydrotribromide. |

Pyrrolidone hydrotribromide stands out due to its unique combination of stability and selectivity, particularly for ketones and other functional groups, making it a preferred choice in many synthetic applications compared to simpler or more reactive alternatives .

Pyrrolidone hydrotribromide (PHT), a brominated derivative of 2-pyrrolidinone, emerged as a specialized reagent in organic synthesis during the mid-20th century. Its development is closely tied to the search for selective brominating agents capable of functionalizing specific sites in complex molecules. Early studies in the 1960s highlighted its utility in ketone bromination, distinguishing it from traditional bromine sources like molecular bromine or phenyltrimethylammonium tribromide (PTAT). The compound’s stability and controlled reactivity made it particularly valuable for applications requiring minimal side reactions.

Nomenclature and Chemical Classification

Pyrrolidone hydrotribromide is systematically named 2-pyrrolidinone hydrotribromide or hydrogen tribromide, compound with 2-pyrrolidinone (1:1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 22580-55-8, 52215-12-0 | |

| Molecular Formula | C₁₂H₂₂Br₃N₃O₃ (commonly cited) | |

| Molecular Weight | 496.03 g/mol | |

| Synonyms | Tripyrrolidone hydrotribromide, PHT |

The compound is classified as a brominated lactam, where three molecules of 2-pyrrolidinone coordinate with hydrobromic acid (HBr₃) to form a stable salt.

Conventional Synthetic Pathways

Pyrrolidone hydrotribromide, with the molecular formula (C₄H₇NO)₃·HBr₃ and molecular weight of 496.03 g/mol, represents a stable red crystalline compound that has garnered significant attention as a selective brominating agent [1] [14] [15]. The compound exhibits a melting point of 88-90°C and demonstrates excellent solubility characteristics in both aqueous and organic media [15] [16] [18].

Reaction of Pyrrolidone with Hydrobromic Acid

The direct synthesis of pyrrolidone hydrotribromide through the reaction of pyrrolidone with hydrobromic acid represents the most straightforward synthetic approach [1] [3]. This method involves the controlled addition of hydrobromic acid to pyrrolidone under carefully maintained stoichiometric conditions [1]. The reaction proceeds through the formation of a stable complex where three pyrrolidone molecules coordinate with one molecule of hydrogen tribromide [14] [15].

The formation mechanism involves the protonation of the pyrrolidone nitrogen, followed by the coordination of tribromide anions to form the stable crystalline product [1] [3]. Research has demonstrated that this synthetic pathway provides high yields when proper temperature control and stoichiometric ratios are maintained [1]. The resulting product exhibits characteristic red-brown coloration and forms crystalline powder and chunks upon isolation [15] [16].

Spectroscopic analysis reveals distinct nuclear magnetic resonance patterns characteristic of the coordinated pyrrolidone molecules [35]. The proton nuclear magnetic resonance spectrum in dimethyl sulfoxide-d₆ shows characteristic signals at 7.646, 6.878, and multiple resonances between 3.244-3.210 parts per million, corresponding to the pyrrolidone ring protons [35].

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | (C₄H₇NO)₃·HBr₃ | [14] [15] |

| Molecular Weight | 496.03 g/mol | [14] [15] |

| Melting Point | 88-90°C | [15] [16] [18] |

| Appearance | Red-brown crystalline solid | [15] [16] |

| Water Solubility | Infinitely soluble | [15] [16] |

| Storage Temperature | 2-8°C | [15] [16] [18] |

Bromination of Pyrrolidone Derivatives

Alternative synthetic pathways involve the bromination of pyrrolidone derivatives using molecular bromine or bromine-containing reagents [6] [19] [21]. This approach has been extensively studied for the preparation of both traditional pyrrolidone hydrotribromide and polymer-supported variants [6] [21].

The bromination process typically employs carbon tetrachloride as the reaction medium, with the reaction proceeding at room temperature over a period of four hours [6]. Research has demonstrated that 1 gram of polystyrene-supported pyrrolidone can be effectively brominated using 2 milliliters of bromine in 25 milliliters of carbon tetrachloride to yield 1.6 grams of the desired brominated product [6].

The mechanism involves the electrophilic attack of bromine on the pyrrolidone ring system, followed by complex formation [19] [21]. Studies utilizing polyvinylpyrrolidone-bromine complexes have shown that the bromination process can be optimized through careful control of reaction conditions and stoichiometry [21].

Polymer-supported synthesis methodologies have gained attention due to their recyclability and ease of handling [6] [21]. The polystyrene-supported pyrrolidone approach involves initial chloromethylation of crosslinked polystyrene, followed by pyrrolidone grafting and subsequent bromination [6]. This method offers advantages in terms of product isolation and reagent recovery [6] [21].

Catalytic Systems and Reaction Optimization

The optimization of pyrrolidone hydrotribromide synthesis has been approached through various catalytic systems and reaction condition modifications [12] [13]. Research in reaction optimization has demonstrated that systematic variation of reaction parameters can significantly improve yield and selectivity [9] [13].

Density functional theory calculations have provided insights into the mechanistic aspects of pyrrolidone chemistry, revealing optimal reaction pathways and transition states [22]. Computational studies indicate that the reaction proceeds through specific intermediates with well-defined activation barriers [22].

Catalytic systems employing various Lewis acids and transition metal complexes have been investigated for their potential to enhance reaction efficiency [12]. Studies using boron trifluoride catalysts have shown promise in related pyrrolidine chemistry, suggesting potential applications in pyrrolidone hydrotribromide synthesis [12].

The use of microwave-assisted synthesis has emerged as an alternative approach for pyrrolidone-based reagent preparation [6]. Research has demonstrated that microwave irradiation can significantly reduce reaction times while maintaining product quality [6]. Comparative studies between conventional heating and microwave-assisted methods have shown improved efficiency under microwave conditions [6].

| Optimization Parameter | Conventional Method | Optimized Conditions | Improvement |

|---|---|---|---|

| Reaction Time | 4-6 hours | 2-3 hours | 33-50% reduction |

| Temperature | Room temperature | Controlled 15-25°C | Better selectivity |

| Solvent System | Single solvent | Mixed solvent systems | Enhanced solubility |

| Yield | 70-80% | 85-95% | 15-25% improvement |

Industrial-Scale Production Techniques

Industrial production of pyrrolidone hydrotribromide requires consideration of scalability, cost-effectiveness, and process safety [10] [32] [34]. Manufacturing facilities have demonstrated the capability to produce quantities exceeding 200 tons annually through optimized production processes [10].

Large-scale synthesis protocols typically involve continuous flow systems that allow for precise control of reaction parameters [32]. Industrial processes have been developed that maintain high purity standards, with commercial specifications requiring 97% purity for the final product [4] [15] [17].

The development of non-hazardous brominating reagent production processes has become a focus of industrial research [34]. Alternative manufacturing approaches that reduce the use of elemental bromine while maintaining product quality have been implemented [34]. These processes offer advantages in terms of safety, handling, and transportation costs [34].

Cost analysis of industrial production indicates that pyrrolidone hydrotribromide can be manufactured at approximately 120% of the cost of equivalent liquid bromine, making it economically viable for large-scale applications [34]. The technology package for industrial production includes preparation protocols, pilot-scale demonstration capabilities, and scale-up feasibility studies [34].

Quality control measures in industrial production involve comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-performance liquid chromatography [27] [28]. Commercial products typically achieve purities exceeding 97% with moisture sensitivity requiring controlled storage conditions at 2-8°C [15] [16] [27].

Industrial facilities have successfully implemented processes that can accommodate varying production volumes, from kilogram-scale preparation to multi-ton production campaigns [34]. The scalability of the process has been demonstrated through multiple production facilities operating in different geographical regions [10] [32].

| Production Scale | Capacity | Key Features | Applications |

|---|---|---|---|

| Laboratory | 1-100 grams | Research synthesis | Method development |

| Pilot Scale | 1-10 kilograms | Process optimization | Scale-up studies |

| Industrial | 200+ tons annually | Continuous production | Commercial supply |

| Specialty | Custom quantities | Flexible production | Niche applications |

Crystallographic Analysis

The crystal structure of pyrrolidone hydrotribromide has been definitively characterized through single-crystal X-ray diffraction analysis, revealing a complex supramolecular architecture that governs its chemical reactivity and physical properties [1] [2] [3]. The compound crystallizes in the monoclinic crystal system with space group P2₁/a, exhibiting distinctive structural features that differentiate it from simple organic salts.

The unit cell parameters demonstrate the compound's three-dimensional arrangement: a = 11.932(2) Å, b = 10.091(2) Å, c = 15.514(3) Å, with β = 105.19(2)° [1]. The unit cell volume of 1802.7(6) ų accommodates four formula units (Z = 4), resulting in a calculated density of 1.829 g/cm³ [1]. These crystallographic parameters indicate a relatively dense packing arrangement that contributes to the compound's thermal stability and handling characteristics.

The molecular structure consists of a complex cationic species [bis(pyrrolidine-2-one)-pyrrolidine-2-onium]⁺ paired with the tribromide anion [Br₃]⁻ [1] [2]. The pyrrolidine-2-onium entity forms strong hydrogen bonds with two pyrrolidine-2-one molecules, creating a unique supramolecular assembly. The N1-H1···O16 hydrogen bond exhibits a distance of 2.725(4) Å with an angle of 175(4)°, while the O6-H6···O26 interaction measures 2.502(4) Å with an angle of 172(7)° [1] [2].

| Parameter | Value | Error |

|---|---|---|

| a (Å) | 11.932 | ±0.002 |

| b (Å) | 10.091 | ±0.002 |

| c (Å) | 15.514 | ±0.003 |

| β (°) | 105.19 | ±0.02 |

| Volume (ų) | 1802.7 | ±0.6 |

| Z | 4 | - |

| Density (g/cm³) | 1.829 | calculated |

The pyrrolidine-2-one molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonding networks. The N11-H11···O16 interaction spans 2.964(4) Å with an angle of 171(4)°, while the N21-H21···O26 bond measures 2.998(5) Å with an angle of 171(4)° [1] [2] . These hydrogen bonding distances align well with established mean values of 2.92(7) Å and 166(9)° found for N-H···O bonds in crystalline monoamides .

The tribromide anion exhibits a nearly linear geometry with a Br2-Br1-Br3 angle of 178.15(2)° [1] [2] [3]. The bond lengths within the tribromide unit are asymmetric: Br1-Br2 = 2.528(1) Å and Br1-Br3 = 2.556(1) Å [1] [2] [3]. These values correspond closely to those reported for similar tribromide complexes, confirming the structural integrity of the anionic component.

The N1-C2 bond length of 1.265(4) Å in the pyrrolidine-2-onium cation is significantly shorter than the corresponding bond in neutral pyrrolidine-2-one (1.335(2) Å) [1] [2]. This contraction reflects the enhanced ionic character and increased double-bond character resulting from protonation, which affects the electronic distribution within the lactam ring system.

Crystal packing analysis reveals that the structure is characterized by layers parallel to the (101) plane, consisting of [Br₃]⁻ anions [1]. The cationic components are positioned between these anionic layers, creating a sandwich-like arrangement that stabilizes the overall crystal structure. The crystalline cohesion is maintained through extensive van der Waals interactions, with the shortest contact distance measuring 3.361(1) Å [1].

The refinement statistics demonstrate excellent data quality: R-factor = 0.038, wR-factor = 0.114, and goodness of fit = 0.893 [1]. These values indicate reliable structural determination and high confidence in the reported atomic positions and thermal parameters.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular dynamics and electronic environment of pyrrolidone hydrotribromide in solution. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic resonances that reflect the complex hydrogen bonding interactions and molecular conformational behavior [5] [6] [7].

The pyrrolidone ring protons exhibit distinct chemical shift patterns that differentiate the three pyrrolidone moieties within the supramolecular structure. The methylene protons of the pyrrolidone rings appear as complex multiplets in the δ 2.5-4.0 ppm region, with coupling patterns that reflect the ring conformational dynamics [5] [6] [7]. The axial and equatorial protons can be distinguished based on their chemical shift differences and coupling constants, providing information about the ring puckering behavior.

The N-H resonances appear as broad signals in the δ 6.5-8.0 ppm region, with chemical shifts that vary depending on the hydrogen bonding environment [5] [6] [7]. The pyrrolidine-2-onium N-H proton typically appears further downfield compared to the neutral pyrrolidine-2-one N-H protons, reflecting the increased acidity and altered electronic environment resulting from protonation.

In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H Nuclear Magnetic Resonance spectrum at 400 MHz shows well-resolved signals for the pyrrolidone ring systems [5]. The integration patterns confirm the 3:1 stoichiometry of pyrrolidone to tribromide units, consistent with the crystallographic structure determination.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonances in the δ 170-180 ppm region, with chemical shift variations that reflect the different hydrogen bonding environments of the three pyrrolidone moieties [6] [7]. The ring carbon signals appear in the δ 20-60 ppm region, with distinct patterns for each carbon position within the five-membered rings.

The ¹H Nuclear Magnetic Resonance spectrum recorded at 399.65 MHz in DMSO-d₆ demonstrates the stability of the compound in solution and confirms the retention of the supramolecular structure through hydrogen bonding interactions [5]. Exchange phenomena between the different pyrrolidone environments can be observed at elevated temperatures, providing insights into the dynamic nature of the hydrogen bonding network.

X-ray Photoelectron Spectroscopy Profiles

X-ray photoelectron spectroscopy analysis of pyrrolidone hydrotribromide provides quantitative information about the surface elemental composition and electronic states of the constituent atoms [8] [9] [10]. The technique reveals characteristic core level binding energies that reflect the chemical environment and oxidation states of the elements present.

The Br 3d spectrum exhibits the characteristic spin-orbit doublet with Br 3d₅/₂ and Br 3d₃/₂ components separated by approximately 1.05 eV [8] [9] [10]. The Br 3d₅/₂ peak appears at 68.2 eV, consistent with tribromide anion formation and indicating the presence of formal negative charge on the bromine atoms. The asymmetric nature of the tribromide unit results in slightly different binding energies for the central and terminal bromine atoms, though these differences are typically within the experimental resolution limits.

The N 1s region reveals multiple nitrogen environments corresponding to the different pyrrolidone moieties. The pyrrolidine-2-onium nitrogen appears at higher binding energy (approximately 401.5 eV) compared to the neutral pyrrolidine-2-one nitrogens (399.8 eV) [8] [9] [10]. This shift reflects the increased positive charge density on the protonated nitrogen and confirms the ionic nature of the compound.

Carbon 1s spectra demonstrate the presence of different carbon environments within the pyrrolidone rings. The carbonyl carbons appear at higher binding energy (approximately 288.2 eV) compared to the aliphatic ring carbons (285.0-286.5 eV) [8] [9] [10]. The intensity ratios correspond to the expected stoichiometry based on the molecular structure.

The O 1s spectrum shows oxygen atoms in the lactam carbonyl environment at approximately 531.9 eV [8] [9] [10]. The binding energy reflects the electron-withdrawing nature of the carbonyl group and the hydrogen bonding interactions that affect the electronic environment of the oxygen atoms.

Surface analysis by X-ray photoelectron spectroscopy confirms the stability of the compound under ultra-high vacuum conditions and provides quantitative elemental analysis that matches the expected stoichiometry [8] [9] [10]. The absence of significant carbon contamination and the well-resolved core level spectra indicate high sample purity and structural integrity.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of pyrrolidone hydrotribromide has been comprehensively investigated using differential scanning calorimetry and thermogravimetric analysis, revealing important insights into its thermal behavior and decomposition pathways [11] [12] [13] [14] [15].

Differential scanning calorimetry analysis demonstrates that the compound exhibits a sharp melting transition at 88-90°C, consistent with the crystalline nature and ordered packing arrangement observed in the X-ray structure [16] [17] [18]. The melting endotherm appears as a well-defined peak with minimal thermal hysteresis, indicating good thermal reversibility within the stability range.

The thermal stability range extends from ambient temperature to approximately 250°C, beyond which decomposition becomes significant [11] [12]. This stability window is adequate for most synthetic applications and storage conditions, though the compound requires refrigerated storage (2-8°C) to prevent gradual decomposition over extended periods [16] [17] [12].

| Temperature Range (°C) | Process | Weight Loss (%) |

|---|---|---|

| 25-88 | Stable | 0 |

| 88-90 | Melting | 0 |

| 90-250 | Gradual decomposition | 5-10 |

| 250-300 | Rapid decomposition | 40-60 |

| 300-450 | Complete decomposition | 80-95 |

Thermogravimetric analysis reveals a complex decomposition profile with multiple stages [14] [15]. The initial decomposition begins around 270°C with the release of bromine and hydrogen bromide gases. The differential thermogravimetric analysis shows distinct peaks at 285°C and 415°C, corresponding to different decomposition pathways [19] [20].

The first decomposition stage (270-350°C) involves the breakdown of the tribromide anion and the release of molecular bromine. This process accounts for approximately 40-50% of the total weight loss and represents the primary decomposition pathway [14] [15]. The second stage (350-450°C) involves the decomposition of the pyrrolidone ring systems, with the formation of various nitrogenous decomposition products.

The compound's thermal behavior is significantly influenced by the atmosphere during heating. Under nitrogen atmosphere, the decomposition is somewhat delayed compared to air atmosphere, suggesting that oxidative processes contribute to the thermal breakdown [14] [15]. The presence of moisture accelerates decomposition, consistent with the compound's moisture sensitivity.

Phase behavior studies indicate that the compound does not exhibit polymorphism under normal conditions, with only the monoclinic form observed across the temperature range from cryogenic conditions to the melting point [1] [21]. The absence of solid-state phase transitions contributes to the compound's stability and reproducible handling characteristics.

The heat capacity measurements reveal typical behavior for organic ionic compounds, with a gradual increase in heat capacity with temperature until the onset of decomposition [22] [23]. The compound does not exhibit glass transition behavior due to its crystalline nature and the extensive hydrogen bonding network that prevents amorphous phase formation.

Vapor pressure measurements indicate low volatility below the decomposition temperature, with significant vapor pressure development only occurring above 200°C when decomposition becomes appreciable [24] [25]. This low volatility contributes to the compound's stability during storage and handling.

The thermodynamic parameters derived from calorimetric measurements provide valuable information for process design and safety considerations. The enthalpy of fusion, while not precisely determined, is estimated to be in the range typical for hydrogen-bonded organic compounds [22] [23]. The decomposition enthalpy is significant, indicating that thermal decomposition is an energetically favorable process once initiated.

Kinetic analysis of the decomposition process reveals that the thermal breakdown follows complex kinetics with multiple parallel and consecutive pathways [20]. The activation energy for the initial decomposition step is approximately 75-80 kJ/mol, suggesting that the tribromide bond breaking is the rate-determining step in the thermal decomposition process.

The compound exhibits excellent thermal stability under normal laboratory conditions, with negligible decomposition observed during typical synthetic procedures conducted at room temperature or moderate heating [11] [12]. This thermal stability, combined with the compound's selective reactivity, makes it a valuable reagent for organic synthesis applications.

Physical Description

Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline]

Solid

LIGHT YELLOW LIQUID.

Color/Form

Light yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

245 °C

Flash Point

129 °C o.c.

Heavy Atom Count

Vapor Density

Density

Relative density (water = 1): 1.1

Decomposition

Melting Point

23 °C

25 °C

UNII

Related CAS

52215-12-0 (HBr3)

63886-26-0 (hydrochloride)

Mechanism of Action

TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS.

FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT.

Vapor Pressure

9.49X10-3 mm Hg @ 25 °C

Vapor pressure at 20 °C: negligible

Absorption Distribution and Excretion

Metabolism Metabolites

PYRROLIDONE WAS IDENTIFIED AS A URINARY METABOLITE OF METHADONE.

AN ENZYME SYSTEM RESIDING IN THE SOL FRACTION OF RABBIT LIVER CATALYZES THE CONVERSION OF DELTA 1-PYRROLINE TO GAMMA-AMINOBUTYRIC ACID & ITS LACTAM, 2-PYRROLIDONE.

2-PYRROLIDONE WAS IDENTIFIED AS A METABOLITE OF (14)C-PUTRESCINE IN SLICED RAT LIVER IN VITRO. IT IS ALSO SYNTHESIZED FROM PUTRESCINE BY THE SPLEEN & LUNG, BUT NOT BY KIDNEY, BRAIN, HEART OR MUSCLE.

For more Metabolism/Metabolites (Complete) data for 2-PYRROLIDONE (6 total), please visit the HSDB record page.

Wikipedia

Methods of Manufacturing

From acetylene & formaldehyde by high-pressure synth.

Prepd on large scale from butyrolactone by Reppe process.

General Manufacturing Information

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Mining (except Oil and Gas) and support activities

Printing Ink Manufacturing

2-Pyrrolidinone: ACTIVE